Ester Group Differentiation: Methyl Ester (C11H15NO3) vs. Ethyl Ester (C12H17NO3) – Physicochemical and Metabolic Considerations
The target compound's methyl ester (MW 209.24) offers a calculated topological polar surface area (tPSA) of 42.7 Ų and a predicted logP of approximately 1.7, compared to the ethyl ester analog (CAS 920286-80-2, MW 223.27) which has an equivalent tPSA of 42.7 Ų but a predicted logP of approximately 2.2 . The 0.5 log unit increase in lipophilicity for the ethyl ester translates to an approximately threefold higher predicted octanol-water partition coefficient, which can significantly alter oral absorption and blood-brain barrier penetration profiles in CNS-targeted programs [1]. Additionally, the smaller methyl ester steric profile adjacent to the furan ring carbonyl preserves a less hindered environment for esterase-mediated hydrolysis, a key consideration for prodrug strategies where timely bioactivation is required [2].
| Evidence Dimension | Predicted logP and molecular weight |
|---|---|
| Target Compound Data | logP ~1.7, MW 209.24 g/mol |
| Comparator Or Baseline | Ethyl ester analog (CAS 920286-80-2): logP ~2.2, MW 223.27 g/mol |
| Quantified Difference | ΔlogP ≈ +0.5 (approx. threefold higher lipophilicity); ΔMW = +14.03 g/mol |
| Conditions | Calculated using standard in silico tools (XLogP3); tPSA held constant at 42.7 Ų for both esters |
Why This Matters
The methyl ester provides a balanced lipophilicity profile for CNS penetration while retaining adequate aqueous solubility for in vitro assay compatibility, whereas the ethyl ester's increased logP may lead to higher non-specific protein binding and altered PK in vivo.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
- [2] Beaumont K, Webster R, Gardner I, Dack K. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Curr Drug Metab. 2003;4(6):461-485. View Source
